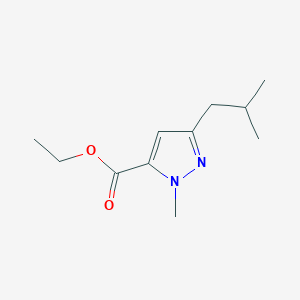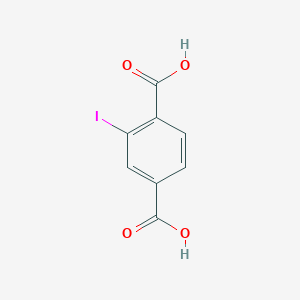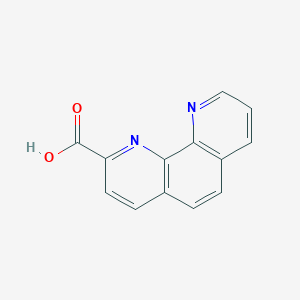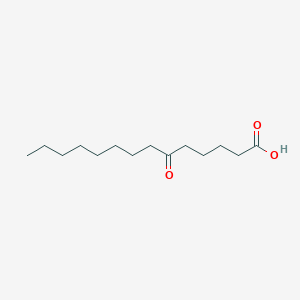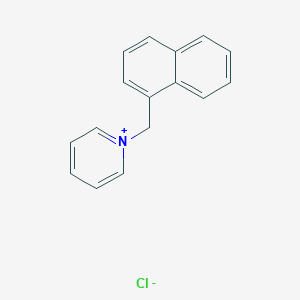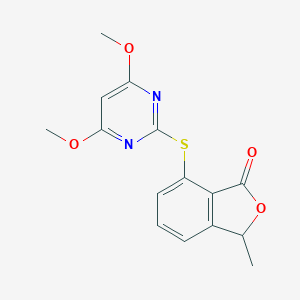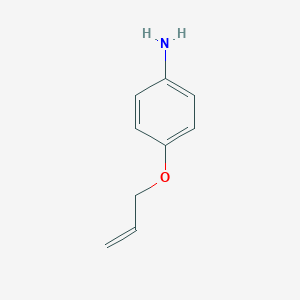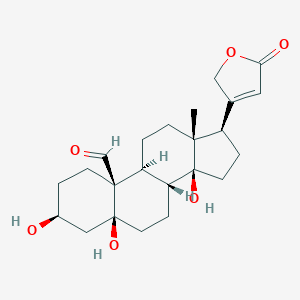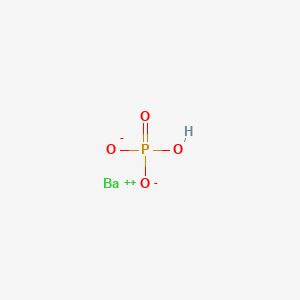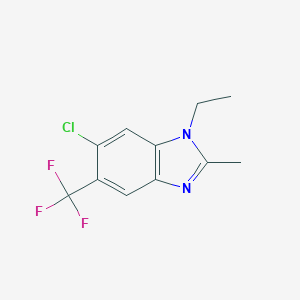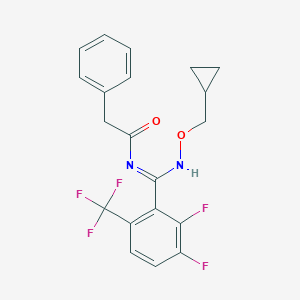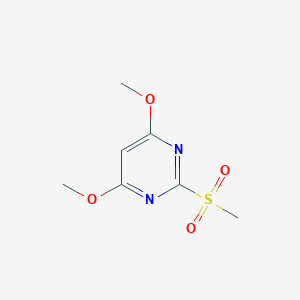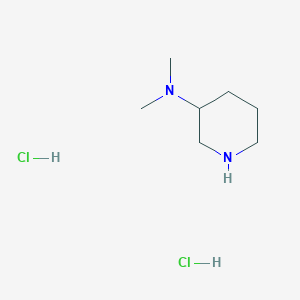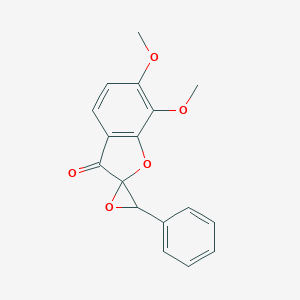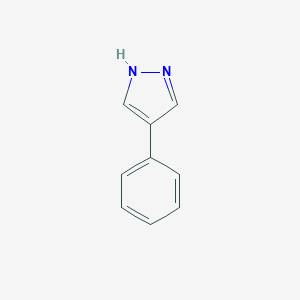
4-Phenyl-1H-pyrazole
Vue d'ensemble
Description
4-Phenyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The phenyl group attached to the 4-position of the pyrazole ring contributes to the compound's chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 4-Phenyl-1H-pyrazole derivatives can be achieved through various methods. One approach involves the reaction between organyl diethylacetals and the Vilsmeier reagent to yield the desired pyrazoles . Another method reported the functionalization of N-(tetrahydropyran-2-yl)-4-phenylpyrazole with formyl or hydroxymethyl groups achieved by lithiation methods . Additionally, a direct synthesis route through a 3+2 annulation method has been described for substituted pyrazoles .
Molecular Structure Analysis
The molecular structure of 4-Phenyl-1H-pyrazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. X-ray diffraction studies have revealed the molecular and supramolecular structures of these compounds, showing that the phenyl ring is often positioned almost perpendicularly to the pyrazole ring system . Theoretical calculations, such as density functional theory (DFT), have been used to predict and confirm the molecular geometry and vibrational frequencies of these compounds .
Chemical Reactions Analysis
4-Phenyl-1H-pyrazole and its derivatives participate in a variety of chemical reactions. For instance, the compound can act as a ligand in coordination chemistry, forming complexes with metals such as rhodium . The reactivity of the pyrazole ring allows for further functionalization, which can lead to the synthesis of heterometallic complexes and the exploration of their properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Phenyl-1H-pyrazole derivatives are influenced by the substituents on the pyrazole ring. These properties have been characterized using techniques like infrared spectroscopy, NMR spectroscopy, and mass spectrometry . Theoretical studies have also provided insights into the electronic properties, such as the frontier molecular orbitals, molecular electrostatic potential, and hyperpolarizability of these compounds . These properties are crucial for understanding the potential applications of 4-Phenyl-1H-pyrazole derivatives in fields like nonlinear optics and pharmaceuticals.
Applications De Recherche Scientifique
Organic Crystalline Solids Development
4-Phenyl-1H-pyrazole derivatives, such as 3(5)-phenol-1H-pyrazoles, have been studied for their ability to develop highly efficient organic crystalline solids. These solids exhibit deep-blue ESIPT (Excited State Intramolecular Proton Transfer) fluorescence, making them potentially useful in applications requiring fluorescence switching and deep-blue emission properties (Tang et al., 2016).
Structural and Spectral Investigations
Research focusing on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of 4-Phenyl-1H-pyrazole, has been conducted to understand its structural and spectral characteristics. These studies are vital in the field of chemical intermediates, providing insights into the compound's properties through experimental and theoretical methods (Viveka et al., 2016).
Antimicrobial and Biological Evaluation
Compounds synthesized from 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles have shown promising results in antimicrobial studies. These multi-heterocyclic drugs, studied for their antibacterial properties, highlight the potential of 4-Phenyl-1H-pyrazole derivatives in developing new antibacterial agents (Dhevaraj et al., 2019).
Synthesis of Biologically Active Compounds
The synthesis of 3-phenyl-1H-pyrazole derivatives is significant for creating biologically active compounds. These derivatives serve as intermediates in developing anticancer and other therapeutic agents, demonstrating the compound's versatility in medicinal chemistry (Liu et al., 2017).
Schiff Bases Formation for Antimicrobial Activity
1-Phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, a pyrazole derivative, has been used to form Schiff bases with chitosan, showing notable antimicrobial activity. This application underscores the potential of 4-Phenyl-1H-pyrazole derivatives in creating materials with biological properties, especially in antimicrobial applications (Hamed et al., 2020).
Antioxidant and Anti-inflammatory Activity
Studies on 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have revealed significant antioxidant and anti-inflammatory activities. This highlights the compound's therapeutic potential in treating conditions requiring antioxidant and anti-inflammatory agents (Sudha et al., 2021).
Safety And Hazards
Orientations Futures
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Propriétés
IUPAC Name |
4-phenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-11-7-9/h1-7H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGKNEKFDGOXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144491 | |
| Record name | 4-Phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1H-pyrazole | |
CAS RN |
10199-68-5 | |
| Record name | 4-Phenylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

